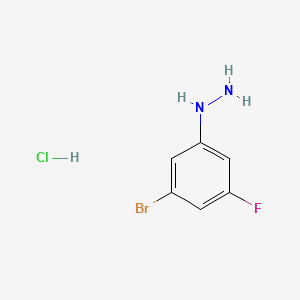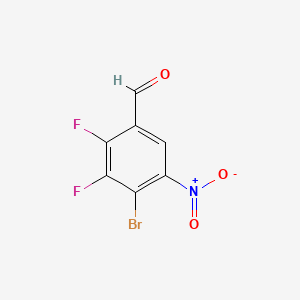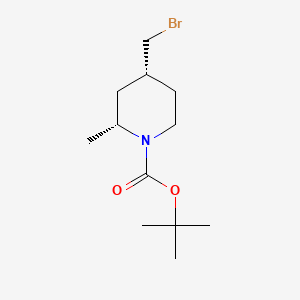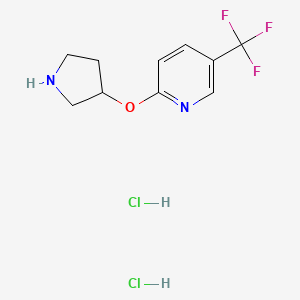
(3-Bromo-5-fluorophenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-fluorophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6BrFN2·HCl It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 3-bromo-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluorophenyl)hydrazine hydrochloride typically involves the reaction of 3-bromo-5-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-5-fluorophenyl)hydrazine hydrochloride is used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a reagent in coupling reactions.
Biology
In biological research, this compound is used to study enzyme interactions and as a probe to investigate biochemical pathways involving hydrazine derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-fluorophenyl)hydrazine hydrochloride
- (3-Bromo-2-fluorophenyl)hydrazine hydrochloride
- (3-Fluorophenyl)hydrazine hydrochloride
Uniqueness
(3-Bromo-5-fluorophenyl)hydrazine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning influences the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of both bromine and fluorine atoms also enhances its utility in various chemical reactions and applications.
Properties
CAS No. |
2866323-09-1 |
|---|---|
Molecular Formula |
C6H7BrClFN2 |
Molecular Weight |
241.49 g/mol |
IUPAC Name |
(3-bromo-5-fluorophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-4-1-5(8)3-6(2-4)10-9;/h1-3,10H,9H2;1H |
InChI Key |
ITWVRBQBWSQVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)

![rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13471446.png)
![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)
![4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13471450.png)


![3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)

![3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole](/img/structure/B13471482.png)
![4,9-Dioxatricyclo[5.3.0.0,3,5]decane](/img/structure/B13471494.png)
